molecular formula C7H5Br2NO3 B2874592 Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate CAS No. 1706431-76-6

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate

Cat. No.: B2874592
CAS No.: 1706431-76-6
M. Wt: 310.929
InChI Key: GXYCUGWREFTKQI-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate is a chemical compound with a pyridine ring substituted with bromine atoms at the 3rd and 5th positions, a hydroxyl group at the 2nd position, and a carboxylate ester group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-hydroxypyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The resulting dibromo derivative is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Oxidation: Ketone derivatives.

    Reduction: Alkane derivatives.

    Hydrolysis: 3,5-dibromo-2-hydroxypyridine-4-carboxylic acid.

Scientific Research Applications

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and hydroxyl group can form hydrogen bonds or participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a pyridine ring.

    Methyl 3,5-dibromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group at the 2nd position of a benzene ring.

Uniqueness

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate is unique due to the presence of a pyridine ring, which imparts different electronic properties compared to benzene derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 3,5-dibromo-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-7(12)4-3(8)2-10-6(11)5(4)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYCUGWREFTKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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